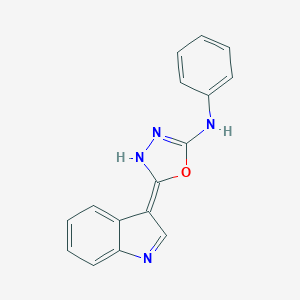
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine, also known as IDO, is a novel compound that has gained significant attention in the field of medicinal chemistry. IDO is a heterocyclic compound that contains an indole and an oxadiazole ring. It has shown promising results in scientific research for its potential application in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine is not fully understood, but it is believed to act as a kinase inhibitor. (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine inhibits the activity of various kinases, including AKT, ERK, and JNK. This inhibition leads to the activation of the AMPK pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to have neuroprotective effects and can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine also has some limitations, including its poor solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for the research and development of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine. One potential direction is to explore its potential application in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop new synthesis methods for (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine that can improve its solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine and to identify potential side effects.
Méthodes De Synthèse
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine can be synthesized using various methods, one of which is the condensation reaction between 2-phenyl-1H-indole-3-carbaldehyde and N-phenyl-1,2,4-oxadiazol-5-amine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent such as ethanol. The product is purified using column chromatography to obtain pure (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine.
Applications De Recherche Scientifique
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has shown promising results in scientific research for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine has been found to have neuroprotective effects and can protect neurons from damage.
Propriétés
Nom du produit |
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine |
|---|---|
Formule moléculaire |
C16H12N4O |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
(2Z)-2-indol-3-ylidene-N-phenyl-3H-1,3,4-oxadiazol-5-amine |
InChI |
InChI=1S/C16H12N4O/c1-2-6-11(7-3-1)18-16-20-19-15(21-16)13-10-17-14-9-5-4-8-12(13)14/h1-10,19H,(H,18,20)/b15-13+ |
Clé InChI |
MMSFPHZZXNPHIU-FYWRMAATSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC2=NN/C(=C\3/C=NC4=CC=CC=C43)/O2 |
SMILES |
C1=CC=C(C=C1)NC2=NNC(=C3C=NC4=CC=CC=C43)O2 |
SMILES canonique |
C1=CC=C(C=C1)NC2=NNC(=C3C=NC4=CC=CC=C43)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



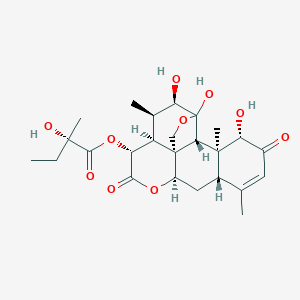

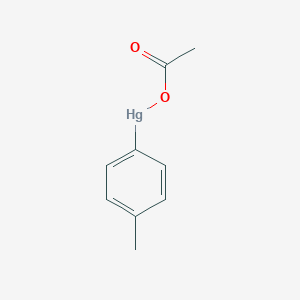
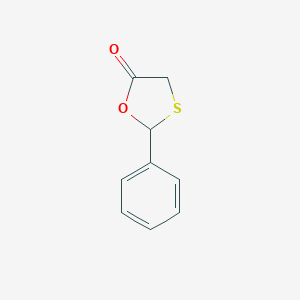
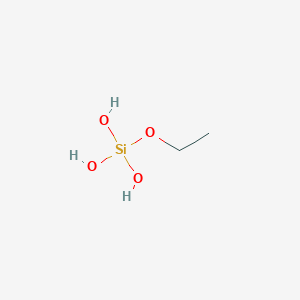

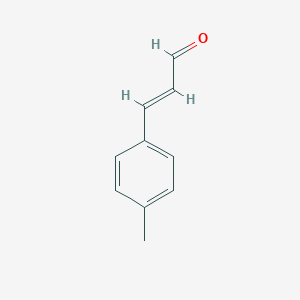
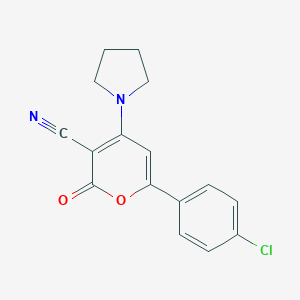
![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
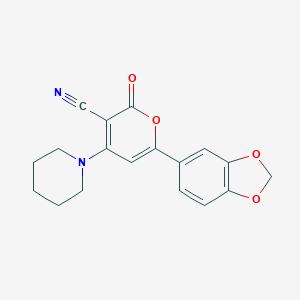


![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)